molecular formula C23H27N3O8S B8402845 Nelonicline (citrate)

Nelonicline (citrate)

Cat. No.: B8402845
M. Wt: 505.5 g/mol
InChI Key: JIGJENFBLHIYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nelonicline citrate (ABT-126 citrate) is a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist with high affinity (Ki = 12.3 nM) for human brain receptors . Developed by AbbVie, it was investigated for cognitive deficits in Alzheimer’s disease (AD) and schizophrenia. Its molecular formula is C₁₇H₁₉N₃OS (MW: 313.42), and it is orally active, with a purity >98% . Despite reaching Phase 2 trials, development was discontinued due to lack of efficacy in improving cognitive outcomes in AD and schizophrenia .

Properties

Molecular Formula

C23H27N3O8S

Molecular Weight

505.5 g/mol

IUPAC Name

2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JIGJENFBLHIYGW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Scientific Research Applications

Alzheimer's Disease

Research indicates that Nelonicline has the potential to ameliorate cognitive deficits associated with Alzheimer's disease. Studies have shown that it can enhance acetylcholine release, which is often diminished in patients with this condition. The compound's ability to inhibit amyloid-beta aggregation further supports its potential as a therapeutic agent for Alzheimer's disease.

  • Clinical Trials : Several Phase 2 clinical trials have been conducted to evaluate the safety and efficacy of Nelonicline in patients with mild to moderate Alzheimer's disease. These trials focused on its ability to improve cognitive function while being administered alongside standard acetylcholinesterase inhibitors .
Study IDPhaseFocus AreaStatus
NCT01834638Phase 2Cognitive Impairment in SchizophreniaTerminated
NCT01690195Phase 2Mild-to-Moderate Alzheimer's DiseaseTerminated
NCT01676935Phase 2Safety and Tolerability in Alzheimer'sTerminated

Schizophrenia

Nelonicline has also been investigated for its effects on cognitive impairment associated with schizophrenia. The α7 nicotinic receptor is believed to play a role in the pathophysiology of schizophrenia, and targeting this receptor may help address cognitive deficits prevalent in this disorder.

Case Studies

A case study involving a patient with advanced Alzheimer's disease treated with cholinesterase inhibitors highlighted the importance of enhancing cholinergic activity for improving cognitive functions . While this study did not directly involve Nelonicline, it underscores the relevance of cholinergic modulation in treating cognitive impairments.

Research Findings

Recent findings suggest that citrate, a key component of Nelonicline (citrate), may play a role in mitochondrial function and energy metabolism in neurons. Citrate is involved in synthesizing acetyl-CoA, which is crucial for producing acetylcholine. This relationship emphasizes the importance of citrate not only as a therapeutic agent but also as a biomarker for neurological conditions .

Comparison with Similar Compounds

Pharmacological and Clinical Profiles

Compound Target Mechanism Affinity (Ki) Clinical Phase Key Findings Adverse Effects Status
Nelonicline (ABT-126) α7 nAChR Agonist 12.3 nM Phase 2 No significant improvement in AD monotherapy trials ; failed schizophrenia trials Not explicitly reported Discontinued (AD, schizophrenia)
Encenicline (EVP-6124) α7 nAChR Agonist Not reported Phase III Halted in 2016 due to severe gastrointestinal toxicity Severe GI effects (e.g., nausea, vomiting) Development halted
GTS-21 (DMXB-A) α7 nAChR Partial agonist ~14–200 nM* Phase II Mixed results in AD and schizophrenia; some cognitive improvement in early trials Mild (e.g., dizziness) Limited further development
PNU-282987 α7 nAChR Agonist ~27 nM* Preclinical Reduced Aβ deposition in preclinical AD models Not reported Research tool only

Key Differentiators

  • Efficacy: Nelonicline and Encenicline both failed in late-stage trials, but for different reasons: Nelonicline lacked efficacy , while Encenicline faced safety issues .
  • Safety : Encenicline’s severe gastrointestinal effects contrast with Nelonicline’s lack of reported toxicity, suggesting divergent safety profiles despite similar mechanisms .
  • Selectivity : Nelonicline and GTS-21 are selective for α7 nAChR, whereas PNU-282987 may have broader receptor interactions .

Research and Development Challenges

  • Clinical Trial Design : Nelonicline’s failure highlights challenges in demonstrating cognitive benefits in AD, possibly due to insufficient target engagement or heterogeneous patient populations .
  • Safety vs. Efficacy Trade-offs : Encenicline’s toxicity underscores the difficulty in balancing receptor activation with tolerability, a hurdle less apparent in Nelonicline’s development .

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